molecular formula C8H20N2O B135502 Bis(2-dimethylaminoethyl) ether CAS No. 3033-62-3

Bis(2-dimethylaminoethyl) ether

Cat. No. B135502
CAS RN: 3033-62-3
M. Wt: 160.26 g/mol
InChI Key: GTEXIOINCJRBIO-UHFFFAOYSA-N
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Description

Bis(2-dimethylaminoethyl) ether is a chemical compound that has been studied for its potential applications in various chemical reactions and syntheses. It is known for its ability to stabilize reactive intermediates and facilitate certain chemical transformations.

Synthesis Analysis

The synthesis of Bis(2-dimethylaminoethyl) ether has been described as involving the reaction of dimethylaminoethanol with sulfuric acid. The process yields a high purity product, with a reported purity of 99.8% and a yield of 55.6%. The optimal conditions for this reaction include a temperature range of 200-210°C, a reaction time of 4-5 hours, and a molar ratio of sulfuric acid to dimethylaminoethanol of 3.0:1.0 .

Molecular Structure Analysis

While the specific molecular structure analysis of Bis(2-dimethylaminoethyl) ether is not detailed in the provided papers, related compounds such as dimethylcuprates and bis[(trimethylsilyl)methyl]cuprates have been studied using pulsed field gradient (PFG) NMR diffusion measurements to determine their molecular sizes and aggregation in diethyl ether . These studies contribute to the understanding of the behavior of similar ether compounds in solution.

Chemical Reactions Analysis

Bis(2-dimethylaminoethyl) ether has been found to stabilize 2-lithio-N-tosylindole at -25°C, allowing for the lithiation of N-tosyl indoles and subsequent addition to ketones at a temperature suitable for large-scale reactions . This demonstrates the compound's utility in stabilizing reactive intermediates and facilitating chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Bis(2-dimethylaminoethyl) ether are not explicitly discussed in the provided papers. However, related compounds such as Bis (2-methoxyethyl) ether are known for their excellent solvating properties and are used as solvents and anhydrous reaction mediums for organometallic synthesis . The toxicity and safety profiles of similar compounds, such as Bis(choromethyl) ether, are also of interest due to their use in the synthesis of polymers and as chemical intermediates .

Scientific Research Applications

Preparation and Purity

Bis(2-dimethylaminoethyl) ether has been prepared with a high purity of 99.8% through the reaction of dimethylaminoethanol and sulfuric acid under specific conditions, including a reaction temperature of 200-210℃ and a specific molecular ratio. The yield of this process was 55.6% (Li Hong, 2009).

Application in Lithiation Reactions

Bis(2-dimethylaminoethyl) ether stabilizes 2-lithio-N-tosylindole at -25°C, facilitating large-scale lithiation of N-tosylindoles and their subsequent addition to ketones. This stabilization allows the process to operate at a temperature suitable for large-scale reactions (Wu Jiang-Ping et al., 2009).

Use in Organic Synthesis

The compound has been utilized in the selective addition of Grignard reagents to acid chlorides, providing aryl ketones in high yields. This involves a possible interaction between Grignard reagents and bis(2-dimethylaminoethyl) ether, moderating the reactivity of Grignard reagents (Xiaojun Wang et al., 2005).

Involvement in Polymer Chemistry

A study explored the antimicrobial efficacy of a polymer, poly[bis(2-chloroethyl)ether-alt-1,3-bis[3-(dimethylamino)propyl]urea], against various bacteria, including multi-drug-resistant strains. The polymer showed significant activity against methicillin-resistant Staphylococcus aureus and demonstrated low toxicity against mammalian cells, suggesting its potential in biomedical applications (B. Kumar et al., 2016).

Environmental Applications

Bis(2-chloroethyl) ether's degradation by Fenton's reagent has been studied for effective environmental remediation, especially in groundwater. The study optimized reaction conditions and investigated oxidation intermediates, pathways, and toxicity, demonstrating the effectiveness of Fenton's reagent in degrading this compound (Jiaqi Shi et al., 2017).

Safety And Hazards

Bis(2-dimethylaminoethyl) ether is harmful if inhaled, toxic if in contact with skin, and causes severe skin burns and eye damage . It may form explosive peroxides upon exposure to the air .

Future Directions

While there is limited information on the future directions of Bis(2-dimethylaminoethyl) ether, it continues to be a subject of research . For instance, it has been incorporated into the preparation of flexible polyurethane foams for use as a cell opener and to impart antioxidant properties to the resulting foam .

properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]-N,N-dimethylethanamine
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InChI

InChI=1S/C8H20N2O/c1-9(2)5-7-11-8-6-10(3)4/h5-8H2,1-4H3
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InChI Key

GTEXIOINCJRBIO-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCOCCN(C)C
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Molecular Formula

C8H20N2O
Record name BIS(2-(DIMETHYLAMINO)ETHYL)ETHER
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DSSTOX Substance ID

DTXSID5027512
Record name Bis[2-(dimethylamino)ethyl]ether
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Molecular Weight

160.26 g/mol
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Physical Description

Bis(2-(dimethylamino)ethyl)ether appears as a clear or yellow liquid. Bp: 188 °C. Toxic by inhalation, by skin absorption, ingestion, and eye contact., Liquid, A clear or yellow liquid; [CAMEO], A clear or yellow liquid., Liquid.
Record name BIS(2-(DIMETHYLAMINO)ETHYL)ETHER
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Record name Ethanamine, 2,2'-oxybis[N,N-dimethyl-
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Boiling Point

372 °F at 760 mmHg (NIOSH, 2023), 80 °C at 15 mm Hg, 372 °F
Record name BIS(2-(DIMETHYLAMINO)ETHYL)ETHER
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Flash Point

79.4 °C (Open cup)
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Product Name

Bis(2-dimethylaminoethyl) ether

Color/Form

Liquid

CAS RN

3033-62-3
Record name BIS(2-(DIMETHYLAMINO)ETHYL)ETHER
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Synthesis routes and methods I

Procedure details

A process for preparing bis[2-(N,N-dimethylamino)ethyl]ether which comprises (i) contacting 2-(N,N-dimethylamino)ethanol with diethyl carbonate under conditions effective to produce bis[2-(N,N-dimethylamino)ethyl]carbonate, and (ii) contacting bis[2-(N,N-dimethylamino)ethyl]-carbonate with a magnesium:aluminum mixed metal oxide catalyst under conditions effective to produce bis[2-(N,N-dimethylamino)ethyl]ether.
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[Compound]
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metal oxide
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

subsequently, heating the resulting sodium dimethylaminoethylsulfate in the presence of sodium dimethylaminoethoxide to produce bis(N,N-dimethylaminoethyl)ether.
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sodium dimethylaminoethylsulfate
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sodium dimethylaminoethoxide
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Synthesis routes and methods IV

Procedure details

To a round bottom flask, 300 mg (0.923 mmol) of 2 was dissolved in 12 mL of DMF. To this solution, 92 mg (2.30) of NaH (60% dispersion in mineral oil) was added and stirred for 10 minutes followed by addition of 146 mg (1.01 mmol) of (2-chloro-ethyl)-dimethyl-amine hydrogen chloride. This reaction mixture was stirred at 70° C. for 12 hours and allowed to cool to room temperature. Ethyl acetate and 10% LiCl were added. The organic layer was washed with this LiCl solution three times, distilled water and brine. The organic layer was dried with Na2SO4, filtered and concentrated to afford 380 mg of crude product 3, which was taken on without further purification.
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300 mg
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12 mL
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92 mg
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146 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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